molecular formula C32H25N6NaO6S2 B12762175 8-Anilino-5-((4-((3-sulphophenyl)azo)-1-naphthyl)azo)naphthalene-1-sulphonic acid, ammonium sodium salt CAS No. 83006-77-3

8-Anilino-5-((4-((3-sulphophenyl)azo)-1-naphthyl)azo)naphthalene-1-sulphonic acid, ammonium sodium salt

Cat. No.: B12762175
CAS No.: 83006-77-3
M. Wt: 676.7 g/mol
InChI Key: YAUSFWPGFLEMDR-UHFFFAOYSA-M
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Description

“8-Anilino-5-((4-((3-sulphophenyl)azo)-1-naphthyl)azo)naphthalene-1-sulphonic acid, ammonium sodium salt” is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is used in various applications, including textile dyeing, biological staining, and as a pH indicator.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-Anilino-5-((4-((3-sulphophenyl)azo)-1-naphthyl)azo)naphthalene-1-sulphonic acid, ammonium sodium salt” typically involves the following steps:

    Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with another aromatic compound containing an amino or hydroxyl group to form the azo compound.

    Sulfonation: The azo compound is sulfonated to introduce sulfonic acid groups, enhancing its solubility in water.

    Neutralization: The sulfonic acid groups are neutralized with ammonium and sodium ions to form the ammonium sodium salt.

Industrial Production Methods

In industrial settings, the synthesis is carried out in large reactors with precise control over temperature, pH, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: Reduction of the azo groups can yield aromatic amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium dithionite or zinc dust in acidic medium.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) for halogenation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Aromatic amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

    Dye Chemistry: Used as a model compound to study the properties and behavior of azo dyes.

    Analytical Chemistry: Employed as a pH indicator and in colorimetric assays.

Biology

    Biological Staining: Used to stain tissues and cells for microscopic examination.

    Biomolecular Labeling: Conjugated to biomolecules for tracking and visualization.

Medicine

    Diagnostic Tools: Utilized in diagnostic assays and imaging techniques.

Industry

    Textile Dyeing: Applied in the dyeing of fabrics and textiles.

    Food Industry: Used as a food colorant in some regions.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible changes in structure and color in response to changes in pH or redox conditions. The sulfonic acid groups enhance its solubility and interaction with various substrates. The molecular targets and pathways involved include:

    Binding to Proteins: The compound can bind to proteins, altering their structure and function.

    Interaction with Nucleic Acids: It can intercalate into DNA, affecting its stability and replication.

Comparison with Similar Compounds

Similar Compounds

    Methyl Orange: Another azo dye used as a pH indicator.

    Congo Red: Used in histology for staining amyloid deposits.

    Sudan III: Employed in lipid staining.

Uniqueness

“8-Anilino-5-((4-((3-sulphophenyl)azo)-1-naphthyl)azo)naphthalene-1-sulphonic acid, ammonium sodium salt” is unique due to its specific structure, which imparts distinct color properties and solubility characteristics. Its combination of azo and sulfonic acid groups makes it versatile for various applications in research and industry.

Properties

CAS No.

83006-77-3

Molecular Formula

C32H25N6NaO6S2

Molecular Weight

676.7 g/mol

IUPAC Name

azanium;sodium;8-anilino-5-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/C32H23N5O6S2.H3N.Na/c38-44(39,40)23-11-6-10-22(20-23)34-35-27-16-17-28(25-13-5-4-12-24(25)27)36-37-29-18-19-30(33-21-8-2-1-3-9-21)32-26(29)14-7-15-31(32)45(41,42)43;;/h1-20,33H,(H,38,39,40)(H,41,42,43);1H3;/q;;+1/p-1

InChI Key

YAUSFWPGFLEMDR-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC(=CC=C6)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[NH4+].[Na+]

Origin of Product

United States

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